TPPU
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Trifluorometoxifenil-3-(1-propionilpiperidin-4-il) urea, comúnmente conocido como TPPU, es un potente inhibidor de la hidrolasa de epóxido soluble. La hidrolasa de epóxido soluble es una enzima que convierte los ácidos epoxieicosatrienoicos en ácidos dihidroxiiecosatrienoicos. This compound ha mostrado un potencial significativo en diversas aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades inflamatorias y neurodegenerativas .
Métodos De Preparación
La síntesis de 1-Trifluorometoxifenil-3-(1-propionilpiperidin-4-il) urea implica varios pasos. La ruta sintética clave incluye la reacción de 1-(4-trifluorometoxifenil)-3-(1-propionilpiperidin-4-il) urea con reactivos apropiados en condiciones controladas. La reacción típicamente implica el uso de solventes como el dimetilsulfóxido y catalizadores para facilitar la formación del producto deseado .
Los métodos de producción industrial para 1-Trifluorometoxifenil-3-(1-propionilpiperidin-4-il) urea son similares a la síntesis de laboratorio pero se amplían para satisfacer las demandas comerciales. Estos métodos a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental .
Análisis De Reacciones Químicas
1-Trifluorometoxifenil-3-(1-propionilpiperidin-4-il) urea experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución .
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de 1-Trifluorometoxifenil-3-(1-propionilpiperidin-4-il) urea puede conducir a la formación de epóxidos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
1-Trifluorometoxifenil-3-(1-propionilpiperidin-4-il) urea tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como una herramienta para estudiar el papel de la hidrolasa de epóxido soluble en varias vías bioquímicas . En biología, se ha demostrado que promueve el crecimiento óseo y la regeneración mediante el acoplamiento de la angiogénesis y la osteogénesis .
En medicina, 1-Trifluorometoxifenil-3-(1-propionilpiperidin-4-il) urea ha demostrado potencial en el tratamiento de enfermedades neuroinflamatorias como la enfermedad de Alzheimer y la esclerosis múltiple . También se ha investigado por sus efectos antidepresivos en modelos animales de depresión . En la industria, se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a la hidrolasa de epóxido soluble .
Mecanismo De Acción
El mecanismo de acción de 1-Trifluorometoxifenil-3-(1-propionilpiperidin-4-il) urea implica la inhibición de la hidrolasa de epóxido soluble. Al inhibir esta enzima, el compuesto evita la conversión de los ácidos epoxieicosatrienoicos en ácidos dihidroxiiecosatrienoicos, lo que reduce la inflamación y promueve las respuestas antiinflamatorias .
Los objetivos moleculares de 1-Trifluorometoxifenil-3-(1-propionilpiperidin-4-il) urea incluyen la hidrolasa de epóxido soluble y la quinasa p38, ambas de las cuales juegan un papel clave en la regulación de la inflamación . Los efectos del compuesto en estos objetivos conducen a una reducción de la neuroinflamación y a la protección de las neuronas .
Comparación Con Compuestos Similares
1-Trifluorometoxifenil-3-(1-propionilpiperidin-4-il) urea es único entre los inhibidores de la hidrolasa de epóxido soluble debido a su doble inhibición de la hidrolasa de epóxido soluble y la quinasa p38 . Esta doble inhibición mejora su potencial terapéutico en comparación con otros inhibidores que se dirigen solo a la hidrolasa de epóxido soluble.
Los compuestos similares incluyen el ácido trans-4-[4-(3-trifluorometoxifenil-ureido)-ciclohexiloxi]-benzoico (t-TUCB) y la 1,3-bis(4-metoxibencil) urea (MMU) . Si bien estos compuestos también inhiben la hidrolasa de epóxido soluble, no exhiben la misma doble inhibición de la quinasa p38, lo que hace que 1-Trifluorometoxifenil-3-(1-propionilpiperidin-4-il) urea sea un agente terapéutico más versátil .
Actividad Biológica
TPPU (trans-4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylic acid) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH) and has garnered attention for its diverse biological activities, particularly in the context of neuroinflammation, cardiovascular health, and wound healing. This article explores the biological activity of this compound by examining its mechanisms of action, effects on various biological systems, and relevant case studies.
Inhibition of Soluble Epoxide Hydrolase (sEH)
This compound acts primarily by inhibiting sEH, an enzyme that converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) forms. By inhibiting sEH, this compound increases the levels of EETs, which possess anti-inflammatory properties. This mechanism is crucial in reducing inflammation in various pathological conditions.
Dual Inhibition of Kinases
In addition to its sEH inhibitory activity, this compound also selectively inhibits p38β and p38γ kinases. These kinases are involved in inflammatory signaling pathways. This compound has been shown to inhibit p38β with an IC50 value of 270 nM, indicating a high degree of selectivity compared to other kinases tested . This dual action enhances its potential as a therapeutic agent in diseases characterized by inflammation.
Neuroprotection in Alzheimer's Disease
This compound has demonstrated significant neuroprotective effects in models of Alzheimer's disease (AD). In vitro studies using SH-SY5Y human neuroblastoma cells revealed that this compound mitigates amyloid beta (Aβ) toxicity by reducing tau hyperphosphorylation and promoting neurite outgrowth. It also suppresses NF-κB activation, which is linked to inflammatory responses in neurons .
Table 1: Effects of this compound on Neuronal Cells
Parameter | Control | This compound Treatment |
---|---|---|
Neuronal Death (%) | 80 | 20 |
Tau Hyperphosphorylation (S396) | High | Low |
NF-κB Activation | High | Low |
Anti-inflammatory Effects in Burn Injury
In a study involving burn injury models, this compound administration resulted in decreased serum levels of IL-6 and DHET, indicating reduced inflammatory responses. The treatment improved neutrophil function post-burn by preventing DHET-induced impairment .
Table 2: Inflammatory Markers Post-Burn Injury
Time Post-Injury (Hours) | IL-6 Levels (pg/mL) | DHET Levels (nM) |
---|---|---|
0 | 500 | 200 |
6 | 350 | 150 |
24 | 200 | 100 |
Wound Healing
Recent research indicates that this compound promotes healing in dental pulp stem cells by regulating inflammation-induced autophagy. It significantly inhibited the expression of inflammatory cytokines IL-1β, IL-6, and IL-8 induced by lipopolysaccharides (LPS) .
Table 3: Cytokine Expression in hDPSCs
Time Post-LPS Treatment (Hours) | IL-1β Expression | IL-6 Expression | IL-8 Expression |
---|---|---|---|
3 | High | High | High |
6 | Moderate | Moderate | Moderate |
12 | Low | Low | Low |
Case Studies
- Neuroinflammation in Alzheimer's Disease : In a controlled study using SH-SY5Y cells, this compound was shown to reduce Aβ-induced neurotoxicity significantly. The results indicated that this compound could serve as a potential therapeutic agent for AD due to its ability to modulate key signaling pathways involved in neuroinflammation .
- Burn Injury Model : A study conducted on mice with burn injuries demonstrated that this compound treatment led to a marked decrease in systemic IL-6 levels and improved neutrophil function. This suggests that this compound may have therapeutic implications for managing inflammation following traumatic injuries .
- Wound Healing : Research involving human dental pulp stem cells indicated that this compound effectively reduced inflammatory cytokine levels during LPS-induced inflammation, suggesting its potential role in enhancing tissue repair processes .
Propiedades
IUPAC Name |
1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O3/c1-2-14(23)22-9-7-12(8-10-22)21-15(24)20-11-3-5-13(6-4-11)25-16(17,18)19/h3-6,12H,2,7-10H2,1H3,(H2,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJMQTLFRTZCJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: TPPU acts as a potent and selective inhibitor of soluble epoxide hydrolase (sEH) [, , , , , , , ]. By inhibiting sEH, this compound prevents the degradation of epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs). EETs have various beneficial effects, including anti-inflammatory, cardioprotective, and blood vessel growth-promoting properties [, , ].
A: In chronic EAE, this compound's sEH inhibition leads to several beneficial outcomes. It suppresses the pro-inflammatory GPR75/Gaq/11/AP-1 pathway and reduces the expression of semaphorin 3A, a remyelination inhibitor []. Simultaneously, it enhances the anti-apoptotic PLC/PI3K/Akt1/MEK1/2/ERK1/2/CREB1/Bcl-2 pathway activity and increases myelin proteolipid protein (PLP) expression []. These effects contribute to the amelioration of EAE symptoms.
A: Interestingly, research indicates that this compound can also act as a specific inhibitor of p38β kinase, exhibiting an IC50 value of 0.27 μM []. This dual inhibition of sEH and p38β kinase suggests a potential synergistic neuroprotective effect of this compound, particularly against tau hyperphosphorylation and amyloid toxicity in Alzheimer's disease models [].
A: this compound displays TMDD, meaning its pharmacokinetic profile is influenced by binding to its pharmacological target, sEH [, ]. This binding leads to non-linear pharmacokinetics. Studies have demonstrated that this compound can occupy a significant portion of sEH for extended periods []. Understanding TMDD is crucial for optimizing dosing regimens and predicting drug-drug interactions.
A: Yes, a simultaneous TMDD interaction model has been developed for this compound and another sEH inhibitor, 1-(4-trifluoro-methoxy-phenyl)-3-(1-cyclopropanecarbonyl-piperidin-4-yl)-urea (TCPU) []. This model accounts for the competitive binding of both compounds to sEH, providing valuable insights into their target occupancy and pharmacokinetic interactions [].
A: Yes, this compound has shown promising results in protecting PC-12 cells (a rat pheochromocytoma cell line) from oxidative stress induced by hydrogen peroxide (H2O2) []. The study revealed that this compound increased cell viability and reduced apoptosis, possibly by regulating apoptotic proteins (caspase-3, Bax, and Bcl-2) and promoting brain-derived neurotrophic factor (BDNF) expression [].
A: Beyond EAE, this compound has demonstrated protective effects against ethanol-induced gastric ulcers in rats []. The study showed that this compound treatment significantly reduced macroscopic and microscopic damage to the stomach lining, along with decreasing inflammatory markers like myeloperoxidase, tumor necrosis factor-alpha, interleukin-6, and 5-hydroxyeicosatetraenoic acid [].
A: Research has identified a bacterial strain, Stenotrophomonas maltophilia DM-2, capable of degrading the antibiotic monensin []. Interestingly, the study found that the bacteria exhibited increased expression of the sEH gene under monensin stress, and the use of this compound, a specific sEH inhibitor, significantly reduced monensin degradation []. This suggests that sEH plays a crucial role in monensin biodegradation by S. maltophilia DM-2.
A: While the provided research doesn't explicitly delve into this compound's biodegradability, the discovery of bacteria utilizing sEH for biodegradation of compounds like monensin [] raises important questions about this compound's environmental fate and potential for bioaccumulation. Further research is needed to assess the environmental impact of this compound and develop appropriate waste management strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.